N-(4-{[[1-(hydroxymethyl)propyl](2-thienylmethyl)amino]methyl}phenyl)acetamide
Overview
Description
N-(4-{[[1-(hydroxymethyl)propyl](2-thienylmethyl)amino]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.15584919 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation and Its Implications
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase Process Optimization, Mechanism, and Kinetics
: This study explored the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, using Novozym 435 as a catalyst. This process showcases the importance of chemoselective acetylation in synthesizing pharmacologically relevant compounds, potentially including structures similar to the compound of interest (Magadum & Yadav, 2018).
Metabolism of Chloroacetamide Herbicides
Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes : This research investigates the metabolism of chloroacetamide herbicides, revealing the complex metabolic pathways that can lead to the formation of potentially harmful compounds. While the study focuses on herbicides, the metabolic insights gained may have parallels in studying the metabolism of structurally related pharmaceutical compounds, providing a basis for understanding their biotransformation and potential impacts on human health (Coleman et al., 2000).
Novel Cooling Compound Evaluation
Toxicological Evaluation of a Novel Cooling Compound : A toxicological evaluation was completed for a novel cooling agent, showcasing the process of assessing safety for use in food and beverage applications. This study provides an example of the thorough evaluation processes that novel compounds, including the one of interest, might undergo to determine their safety and efficacy for various applications (Karanewsky et al., 2015).
Novel Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-Acetamide : This research delves into the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, highlighting the role of hydrogen bonding in self-assembly processes and the antioxidant activity of these complexes. Such studies contribute to our understanding of how structurally complex compounds can be synthesized and utilized, potentially offering insight into the synthesis and applications of the compound (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[4-[[1-hydroxybutan-2-yl(thiophen-2-ylmethyl)amino]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-3-17(13-21)20(12-18-5-4-10-23-18)11-15-6-8-16(9-7-15)19-14(2)22/h4-10,17,21H,3,11-13H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOQIKZDTVETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=C(C=C1)NC(=O)C)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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